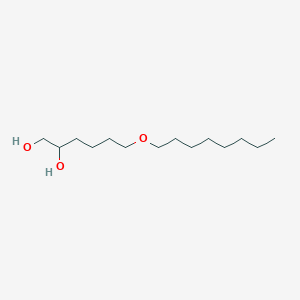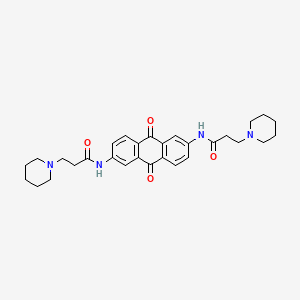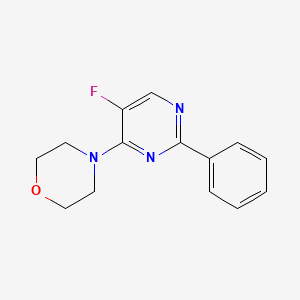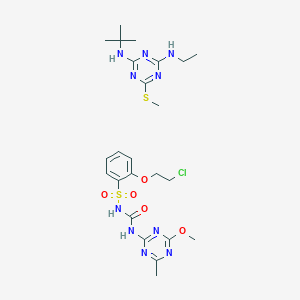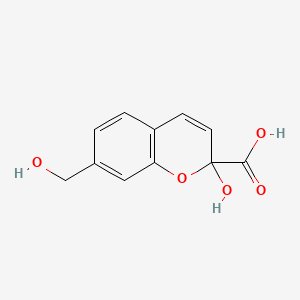![molecular formula C19H18N2O4 B14279820 N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide CAS No. 149172-16-7](/img/structure/B14279820.png)
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide is an organic compound with a complex structure that includes aromatic rings, an ethynyl group, a nitro group, and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide typically involves multiple steps:
Formation of the Ethynyl Intermediate: The initial step involves the coupling of 4-methoxyphenylacetylene with a suitable halogenated aromatic compound under palladium-catalyzed cross-coupling conditions.
Nitration: The resulting intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amidation: The final step involves the reaction of the nitro intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone in the presence of a solvent like acetone.
Reduction: Hydrogen gas over palladium on carbon or iron powder in acetic acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen or sulfonyl groups on the aromatic rings.
Aplicaciones Científicas De Investigación
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and nitro groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of these targets, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-{2-[(4-Methoxyphenyl)ethynyl]-5-aminophenyl}-2-methylpropanamide: Similar structure but with an amino group instead of a nitro group.
N-{2-[(4-Methoxyphenyl)ethynyl]-5-chlorophenyl}-2-methylpropanamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide is unique due to the presence of both the ethynyl and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
149172-16-7 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-[2-[2-(4-methoxyphenyl)ethynyl]-5-nitrophenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H18N2O4/c1-13(2)19(22)20-18-12-16(21(23)24)9-8-15(18)7-4-14-5-10-17(25-3)11-6-14/h5-6,8-13H,1-3H3,(H,20,22) |
Clave InChI |
UYFDCXWTGONMNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C#CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



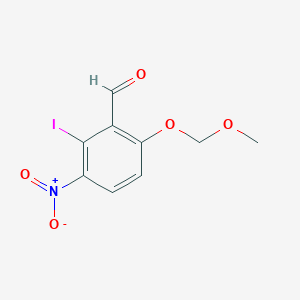
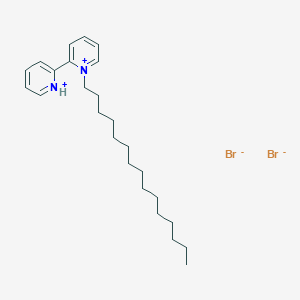

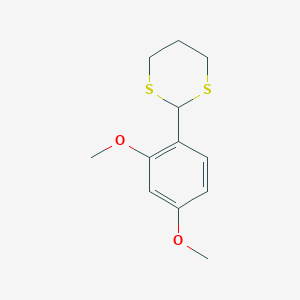
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)

![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)

